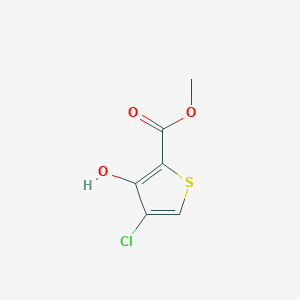

Methyl 4-chloro-3-hydroxythiophene-2-carboxylate

Descripción

Nomenclature and Classification

This compound is designated by its systematic International Union of Pure and Applied Chemistry name as methyl 4-chloro-3-hydroxy-2-thiophenecarboxylate, reflecting the precise positioning of functional groups around the thiophene core structure. The compound is alternatively known as 2-thiophenecarboxylic acid, 4-chloro-3-hydroxy-, methyl ester, which emphasizes its derivation from the corresponding carboxylic acid through esterification. This systematic nomenclature follows established conventions for naming substituted thiophene derivatives, where the thiophene ring serves as the parent structure and substituents are numbered according to their positions relative to the heteroatom.

The molecular structure of this compound can be represented by its International Chemical Identifier string: 1S/C6H5ClO3S/c1-10-6(9)5-4(8)3(7)2-11-5/h2,8H,1H3, which provides a unique computational representation of its atomic connectivity. The corresponding International Chemical Identifier Key, ZJAVQZHWDFGPQG-UHFFFAOYSA-N, serves as a shortened version for database searches and chemical informatics applications. These standardized identifiers ensure unambiguous communication of the compound's structure across scientific literature and chemical databases.

From a taxonomical perspective, this compound belongs to the kingdom of organic compounds, specifically within the superclass of organoheterocyclic compounds. More precisely, it is classified under the class of thiophenes, with its direct parent category being thiophene carboxylic acids and derivatives. This classification system, based on structural characteristics and functional group presence, helps researchers understand the compound's relationship to other molecules and predict its potential chemical behavior based on known properties of related structures.

| Taxonomical Classification | Category |

|---|---|

| Kingdom | Organic compounds |

| Superclass | Organoheterocyclic compounds |

| Class | Thiophenes |

| Subclass | Thiophene carboxylic acids and derivatives |

| Direct Parent | Thiophene carboxylic acids and derivatives |

| Molecular Framework | Aromatic heteromonocyclic compounds |

Historical Context and Discovery

The historical foundation for understanding this compound lies in the discovery of the parent thiophene structure by Viktor Meyer in 1882. Viktor Meyer, a German chemist born on September 8, 1848, made this groundbreaking discovery while investigating what was believed to be a characteristic reaction of benzene. The discovery occurred during Meyer's investigation of the blue color formation when isatin, an indole derivative, was mixed with sulfuric acid and crude benzene, producing a blue dye known as indophenin.

Meyer's systematic approach to this chemical puzzle led him to isolate thiophene as the actual substance responsible for the indophenin formation reaction, rather than benzene itself as previously assumed. This discovery was particularly significant because it demonstrated that thiophene was present as a contaminant in benzene derived from coal, but notably absent in benzene produced through the decarboxylation of benzoic acid. The same year as his discovery, Meyer also reported the first synthesis of thiophene, involving the reaction of acetylene with elemental sulfur.

The etymology of thiophene reflects its discovery context, deriving from the Greek words 'theion,' meaning sulfur, and 'phaino,' meaning 'to show' or 'to appear'. This naming convention appropriately captures the essence of Meyer's discovery, where the sulfur-containing heterocycle revealed itself through a distinctive chemical reaction. Meyer's contributions to chemistry extended beyond thiophene discovery, as he also invented the Viktor Meyer apparatus for determining vapor densities and made significant contributions to both organic and inorganic chemistry.

The development of specific thiophene derivatives like this compound represents the evolution of thiophene chemistry from Meyer's initial discovery to modern synthetic applications. Contemporary research has identified thiophene derivatives in diverse environments, including petroleum deposits where they can occur in concentrations up to 1-3 percent, and even in ancient Martian soil sediments detected by the Curiosity rover at Gale crater. This widespread occurrence of thiophene structures in both terrestrial and extraterrestrial environments underscores the fundamental importance of this heterocyclic system in chemical and potentially biological processes.

Significance in Heterocyclic Chemistry

The significance of this compound within heterocyclic chemistry stems from its representation of the broader thiophene class, which has achieved remarkable prominence in pharmaceutical development and chemical research. Recent analysis indicates that the thiophene moiety has been ranked fourth in United States Food and Drug Administration drug approvals of small drug molecules, with approximately seven drug approvals over the last decade, highlighting the therapeutic potential of thiophene-containing compounds.

Thiophene derivatives, including compounds like this compound, are considered privileged scaffolds in medicinal chemistry due to their ability to interact favorably with biological targets while maintaining suitable pharmacokinetic properties. The five-membered aromatic ring containing sulfur provides unique electronic properties that differ significantly from benzene and other heterocycles, influencing drug-receptor interactions and metabolic stability. The incorporation of heteroatoms such as sulfur into organic compounds significantly modifies their physicochemical properties, improving drug-receptor interactions and altering solubility and metabolism due to electronegativity differences and the availability of unshared electron pairs.

The structural diversity achievable within thiophene chemistry is exemplified by the various synthetic methodologies developed for their preparation. Classical approaches include the Paal-Knorr synthesis, which converts 1,4-dicarbonyl compounds into thiophenes using sulfiding reagents such as phosphorus pentasulfide under acidic conditions. The Gewald reaction represents another important synthetic route, involving condensation of aldehydes or ketones with active cyano esters in the presence of base and sulfur. Additionally, the Volhard-Erdmann cyclization enables the formation of thiophenes through the cyclization of disodium succinate with 1,4-difunctional compounds in the presence of phosphorus heptasulfide at elevated temperatures.

| Synthetic Method | Reactants | Conditions | Product Type |

|---|---|---|---|

| Paal-Knorr Synthesis | 1,4-dicarbonyl compounds + sulfiding reagents | Acidic environment | Substituted thiophenes |

| Gewald Reaction | Aldehydes/ketones + cyano esters + sulfur | Basic conditions | Aminothiophenes |

| Volhard-Erdmann Cyclization | Disodium succinate + 1,4-difunctional compounds | 250°C + P₄S₇ | Thiophenes |

| Meyer's Original Method | Acetylene + elemental sulfur | High temperature | Thiophene |

The aromatic character of thiophene and its derivatives contributes to their stability and reactivity patterns, which closely resemble those of benzene while maintaining distinct differences due to the sulfur heteroatom. This aromatic nature is evidenced by the extensive substitution reactions that thiophenes undergo, making them versatile building blocks for more complex molecular architectures. The planar five-membered ring structure provides opportunities for π-π stacking interactions and other non-covalent forces that are crucial for biological activity and molecular recognition processes.

Propiedades

IUPAC Name |

methyl 4-chloro-3-hydroxythiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClO3S/c1-10-6(9)5-4(8)3(7)2-11-5/h2,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJAVQZHWDFGPQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CS1)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40716092 | |

| Record name | Methyl 4-chloro-3-hydroxythiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40716092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65449-59-4 | |

| Record name | Methyl 4-chloro-3-hydroxythiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40716092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Preparation from 2,4-Dichloro-2-methoxycarbonylthiophene-3(2H)-one

This is the most documented and reliable route, involving the following steps:

Step 1: Chlorination of Methyl 3-hydroxythiophene-2-carboxylic acid

Methyl 3-hydroxythiophene-2-carboxylic acid is treated with N-chlorosuccinimide in acetic acid at 60°C for 4 hours to yield 2,4-dichloro-2-methoxycarbonylthiophene-3(2H)-one as an oily intermediate.Step 2: Selective Reduction to this compound

The intermediate 2,4-dichloro-2-methoxycarbonylthiophene-3(2H)-one (60 mmol) is reacted with metallic zinc (60 mmol) in acetic acid at room temperature for 18 hours. After work-up involving partition between water and ether, drying, and solvent removal, the product crystallizes from hexane with a melting point of 76-77°C, confirming formation of this compound.

| Step | Reactants/Conditions | Product | Notes |

|---|---|---|---|

| 1 | Methyl 3-hydroxythiophene-2-carboxylic acid + N-chlorosuccinimide in AcOH, 60°C, 4 h | 2,4-Dichloro-2-methoxycarbonylthiophene-3(2H)-one | Intermediate oil |

| 2 | Intermediate + Zn metal in AcOH, RT, 18 h | This compound | Crystallizes from hexane, mp 76-77°C |

Alternative Synthetic Routes and Related Preparations

Hydrogen Chloride Gas Saturation

Dry hydrogen chloride gas bubbling through solutions of related thiophene derivatives in acetic acid leads to chlorinated hydroxythiophene carboxylates, including methyl 5-chloro-3-hydroxythiophene-2-carboxylate and other regioisomers.Substitution Reactions on Chlorinated Intermediates

Further functionalization, such as methylation or mercaptan substitution, can be performed on chlorinated hydroxythiophene intermediates to yield derivatives with methoxy or mercapto groups, demonstrating the versatility of the chlorinated intermediate.

Preparation of Stock Solutions for Research Use

For experimental applications, this compound is prepared as stock solutions with precise molarity calculations to ensure reproducibility:

| Amount of Compound | Volume of Solvent for 1 mM (mL) | Volume of Solvent for 5 mM (mL) | Volume of Solvent for 10 mM (mL) |

|---|---|---|---|

| 1 mg | 5.1916 | 1.0383 | 0.5192 |

| 5 mg | 25.9578 | 5.1916 | 2.5958 |

| 10 mg | 51.9157 | 10.3831 | 5.1916 |

- Solubility considerations include heating to 37°C and ultrasonic oscillation to enhance dissolution.

- Storage conditions for solutions: -80°C up to 6 months, -20°C up to 1 month.

Research Findings and Optimization Notes

- The reduction step using metallic zinc is critical for selective dechlorination to obtain the 4-chloro derivative without over-reduction.

- Reaction times and temperatures are optimized to maximize yield and purity, with 18 hours at room temperature being optimal for zinc reduction.

- Purification typically involves solvent partitioning, drying, and recrystallization from hexane to achieve high purity solid product.

- The chlorination step with N-chlorosuccinimide is performed under mild heating to control regioselectivity and prevent over-chlorination.

- Alternative reagents like hydrogen chloride gas and sulfuryl fluoride have been used for related thiophene hydroxy derivatives but are less common for this specific compound.

Summary Table of Preparation Conditions

| Preparation Step | Reagents/Conditions | Reaction Time | Temperature | Product Yield/Purity | Notes |

|---|---|---|---|---|---|

| Chlorination | N-chlorosuccinimide in AcOH | 4 h | 60°C | High purity intermediate | Controlled chlorination |

| Reduction | Metallic zinc in AcOH | 18 h | Room temp | Crystalline product, mp 76-77°C | Selective reduction |

| Alternative chlorination | Dry HCl gas in AcOH | 2-3 days | RT | Various chlorinated derivatives | Used for regioisomers |

| Stock solution prep | Dissolution in DMSO or solvents | - | 37°C (heat aid) | Clear solutions | Storage at -80°C or -20°C |

Análisis De Reacciones Químicas

Types of Reactions

Methyl 4-chloro-3-hydroxythiophene-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: The compound can be reduced to remove the chlorine atom, yielding different thiophene derivatives.

Substitution: The chlorine atom can be substituted with other functional groups such as alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Catalytic hydrogenation or metal hydrides such as lithium aluminum hydride are employed.

Substitution: Nucleophilic substitution reactions often use reagents like sodium alkoxides or Grignard reagents.

Major Products Formed

Oxidation: Thiophene-2,4-dione derivatives.

Reduction: Thiophene-2-carboxylate derivatives.

Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Methyl 4-chloro-3-hydroxythiophene-2-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex thiophene derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: It serves as a building block for the development of pharmaceutical agents targeting various diseases.

Industry: The compound is utilized in the production of organic semiconductors and other advanced materials

Mecanismo De Acción

The mechanism of action of Methyl 4-chloro-3-hydroxythiophene-2-carboxylate involves its interaction with specific molecular targets. The hydroxyl and carboxylate groups play a crucial role in binding to enzymes or receptors, modulating their activity. The chlorine atom can enhance the compound’s lipophilicity, facilitating its passage through biological membranes .

Comparación Con Compuestos Similares

Substituent Variations and Molecular Properties

The following table summarizes key structural analogs and their properties:

Actividad Biológica

Methyl 4-chloro-3-hydroxythiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anti-inflammatory properties. This article explores the biological activity of this compound, including its mechanisms of action, biochemical pathways, and relevant case studies.

Overview of the Compound

- Chemical Formula : C₆H₅ClO₃S

- Molecular Weight : 192.62 g/mol

- CAS Number : 65449-59-4

This compound exhibits various mechanisms of action that contribute to its biological activity:

- Enzyme Interaction : The compound has been shown to inhibit cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition can alter the metabolism of co-administered drugs, potentially enhancing their efficacy or toxicity.

- Cellular Effects : It influences cell signaling pathways related to oxidative stress and inflammation. For instance, at low doses, it enhances cellular antioxidant defenses and reduces inflammation.

- Subcellular Localization : The compound localizes in mitochondria, affecting mitochondrial function and energy metabolism, which is critical for cellular health.

Antimicrobial Properties

Research indicates that compounds with thiophene rings, including this compound, often exhibit significant antimicrobial activity. Preliminary studies suggest its effectiveness against various bacterial strains.

Anti-inflammatory Effects

The compound's ability to modulate inflammatory responses has been documented. It can inhibit pro-inflammatory cytokines and reduce markers of inflammation in cellular models.

Study on Antimicrobial Activity

In a laboratory study, this compound was tested against several bacterial strains. The results showed a notable reduction in bacterial growth at concentrations as low as 10 µg/mL, indicating strong antimicrobial potential.

| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| E. coli | 15 | 10 |

| S. aureus | 20 | 10 |

| P. aeruginosa | 12 | 10 |

Study on Anti-inflammatory Activity

A separate study evaluated the anti-inflammatory effects of the compound using a murine model of inflammation. The administration of this compound resulted in a significant decrease in paw edema compared to the control group, suggesting its potential as an anti-inflammatory agent.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it has moderate lipophilicity, allowing for effective cellular uptake. Its solubility is slightly limited in water but shows better solubility in organic solvents, which is beneficial for formulation in drug delivery systems.

Q & A

Basic Questions

Q. What are the common synthetic routes for Methyl 4-chloro-3-hydroxythiophene-2-carboxylate, and how are intermediates characterized?

- Methodological Answer : Synthesis typically involves sequential functionalization of the thiophene core. For example, esterification at position 2, hydroxylation at position 3, and chlorination at position 4. Intermediate characterization relies on NMR (¹H/¹³C) for regiochemical confirmation and IR spectroscopy to track functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for esters). Purity is assessed via HPLC with a C18 column and methanol/water gradients, as described in purification protocols for analogous thiophene derivatives .

Q. Which spectroscopic techniques are critical for structural elucidation, and how are spectral assignments validated?

- Methodological Answer :

- ¹H/¹³C NMR : Assignments are validated using 2D techniques (COSY, HSQC) to resolve overlapping signals, particularly for aromatic protons in the thiophene ring.

- X-ray crystallography : Absolute configuration and hydrogen bonding patterns are confirmed via single-crystal analysis using SHELXL for refinement .

- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks and fragmentation patterns. Cross-validation with computational predictions (e.g., Gaussian) resolves ambiguities .

Q. How does hydrogen bonding influence the compound’s crystallographic packing?

- Methodological Answer : The hydroxyl group at position 3 participates in O–H···O=C interactions with neighboring ester groups, forming infinite chains or dimers. Graph-set analysis (as per Etter’s rules) using PLATON or Mercury software identifies recurring motifs (e.g., rings), critical for understanding solubility and stability .

Advanced Research Questions

Q. How can reaction conditions be optimized to suppress competing pathways during chlorination?

- Methodological Answer : Competing oxidation of the hydroxyl group or over-chlorination is mitigated by:

- Temperature control : Lower temperatures (0–5°C) with (N-chlorosuccinimide) as a selective chlorinating agent.

- Protecting groups : Temporary silylation of the hydroxyl group (e.g., TBSCl) before chlorination, followed by deprotection .

- Real-time monitoring : Reaction progress is tracked via in-situ IR to detect intermediate succinimide by-products.

Q. How to address crystallographic disorder in the thiophene ring during refinement?

- Methodological Answer :

- Multi-component refinement : SHELXL’s PART and SUMP commands model disorder by splitting the thiophene ring into partial occupancies.

- Dynamic disorder analysis : Temperature-dependent crystallography (100–300 K) distinguishes static vs. dynamic disorder.

- Validation : The CIF check in PLATON identifies outliers in bond lengths/angles, ensuring refinement reliability .

Q. What strategies resolve discrepancies between computational and experimental NMR chemical shifts?

- Methodological Answer :

- Solvent effects : Use PCM (Polarizable Continuum Model) in DFT calculations (e.g., B3LYP/6-311+G(d,p)) to account for DMSO or CDCl₃ interactions.

- Conformational averaging : MD simulations (e.g., GROMACS ) identify dominant rotamers influencing shift averaging.

- Scalar corrections : Apply empirical scaling factors to DFT-predicted shifts for better agreement .

Q. How does the chloro-hydroxyl substitution pattern affect regioselective functionalization?

- Methodological Answer : The ortho-chloro and para-hydroxyl arrangement directs electrophilic substitution to position 5 of the thiophene ring.

- Electrophilic aromatic substitution : Nitration occurs at position 5, confirmed by NOESY to assess proximity to substituents.

- Steric effects : Bulkier reagents (e.g., LDA for lithiation) favor meta-directing effects, requiring low-temperature (-78°C) conditions to avoid side reactions .

Q. What analytical approaches validate the compound’s stability under varying pH conditions?

- Methodological Answer :

- Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative () conditions.

- HPLC-MS analysis : Degradation products (e.g., ester hydrolysis to carboxylic acid) are identified via Q-TOF MS/MS .

- Kinetic modeling : Arrhenius plots predict shelf-life using accelerated stability data (40°C/75% RH) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.